3-Dehydro Retinol Acetate-d3
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Description
3-Dehydro Retinol Acetate-d3 belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3,7-dimethyl-1-(2,6,6-trimethylcyclohex-1-enyl)nona-1,3,5,7-tetraene and derivatives thereof . It has a molecular formula of C22H27D3O2 .
Synthesis Analysis
Retinol is produced in the small intestine via one of two mechanisms: hydrolysis of retinyl esters or oxidation of carotenoids. Conversion of retinol to the active form involves oxidation to retinaldehyde, which is then oxidized to form the active tretinoin . A study on retinoid production using metabolically engineered Escherichia coli with a two-phase culture system has been reported .Molecular Structure Analysis
The molecular weight of this compound is 329.49 . The structure includes a non-oxygenated beta-ionone ring with an attached isoprenoid side chain .Chemical Reactions Analysis
Retinoids naturally occur in the skin, with retinol and retinyl esters being the most abundant form. Retinol is produced in the small intestine via one of two mechanisms: hydrolysis of retinyl esters or oxidation of carotenoids. Conversion of retinol to the active form involves oxidation to retinaldehyde, which is then oxidized to form the active tretinoin .Physical and Chemical Properties Analysis
The stability of retinol and its relatives is slightly reduced in conditions of high humidity, low pH, and high temperature .Mechanism of Action
Retinoids are commonly used in cosmetic products due to their effectiveness at regulating epithelial cell growth and differentiation. Retinoids, which are lipophilic molecules, exert this effect by their ability to diffuse through cellular membranes. Once they are inside the cells, they bind to specific nuclear receptors and modulate expression of the genes involved in cellular proliferation and differentiation .
Future Directions
Retinol has a wide variety of biological functions such as immune reactions, epidermal differentiation, vision in vertebrates, and stimulating embryonic growth and development. It is also a prime candidate for cancer prevention . The stability and skin penetration of retinol can be increased by triply stabilizing it. This means adhering it to porous silica encapsulated in non-phospholipid vesicles that are distributed among the lamella of a matrix of skin lipids . This lays a good foundation for the next development of the clinical application of these retinoids for skin health care.
Properties
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenyl] 2,2,2-trideuterioacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7-14H,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPNTWPSTBQDNM-FKCFSCDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C=CCC1(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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